4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol
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Overview
Description
4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol is a chemical compound with the molecular formula C13H15ClO and a molecular weight of 222.717 g/mol It is characterized by the presence of a chloro group and two cyclopropyl groups attached to a benzyl alcohol structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol typically involves the reaction of 4-chlorobenzyl chloride with cyclopropylmagnesium bromide, followed by hydrolysis. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol can undergo several types of chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of alpha,alpha-dicyclopropylbenzyl alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
Oxidation: 4-Chloro-alpha,alpha-dicyclopropylbenzaldehyde or 4-Chloro-alpha,alpha-dicyclopropylacetophenone.
Reduction: Alpha,alpha-dicyclopropylbenzyl alcohol.
Substitution: Various derivatives depending on the nucleophile used, such as 4-amino-alpha,alpha-dicyclopropylbenzyl alcohol.
Scientific Research Applications
4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol is not well-understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to changes in cellular processes. Further research is needed to elucidate the exact pathways and targets involved .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-alpha-ethylbenzyl alcohol
- Alpha,alpha-dicyclopropyl-4-methylbenzyl alcohol
Uniqueness
4-Chloro-alpha,alpha-dicyclopropylbenzyl alcohol is unique due to the presence of both a chloro group and two cyclopropyl groups, which confer distinct chemical properties and reactivity compared to similar compounds.
Properties
CAS No. |
62586-97-4 |
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Molecular Formula |
C13H15ClO |
Molecular Weight |
222.71 g/mol |
IUPAC Name |
(4-chlorophenyl)-dicyclopropylmethanol |
InChI |
InChI=1S/C13H15ClO/c14-12-7-5-11(6-8-12)13(15,9-1-2-9)10-3-4-10/h5-10,15H,1-4H2 |
InChI Key |
OVIMMGOKMSTAHQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(C2CC2)(C3=CC=C(C=C3)Cl)O |
Origin of Product |
United States |
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